molecular formula C22H18N2 B3254512 3,4-Dibenzylcinnoline CAS No. 23952-14-9

3,4-Dibenzylcinnoline

Cat. No.: B3254512
CAS No.: 23952-14-9
M. Wt: 310.4 g/mol
InChI Key: VLWHIVWOZOBBNY-UHFFFAOYSA-N
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Description

3,4-Dibenzylcinnoline is a heterocyclic compound belonging to the cinnoline family. It is characterized by its molecular formula C₂₂H₁₈N₂ and a molecular weight of 310.39 g/mol

Preparation Methods

3,4-Dibenzylcinnoline can be synthesized through several methods. One common synthetic route involves the oxidation of 3,4-dibenzylidene-3,4-dihydrocinnoline using selenium dioxide . This reaction typically requires controlled conditions to ensure the desired product’s purity and yield. Industrial production methods may involve bulk custom synthesis, which allows for large-scale production of the compound .

Chemical Reactions Analysis

3,4-Dibenzylcinnoline undergoes various chemical reactions, including:

Common reagents used in these reactions include selenium dioxide for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dibenzylcinnoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Dibenzylcinnoline exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3,4-Dibenzylcinnoline can be compared with other cinnoline derivatives, such as:

These compounds share structural similarities but differ in their chemical properties and potential applications. The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions.

Properties

IUPAC Name

3,4-dibenzylcinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-3-9-17(10-4-1)15-20-19-13-7-8-14-21(19)23-24-22(20)16-18-11-5-2-6-12-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWHIVWOZOBBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=NC3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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